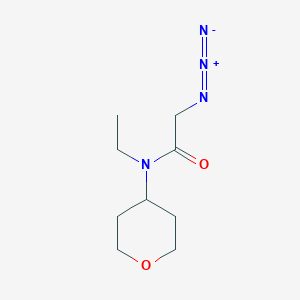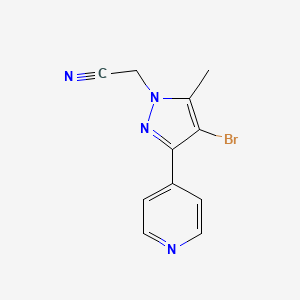
2-azido-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide
Vue d'ensemble
Description
“2-azido-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide” is a complex organic compound. The “2-azido” part refers to an azide group, which is a functional group characterized by the formula RN3 . The “N-ethyl” part indicates an ethyl group attached to a nitrogen atom. The “(tetrahydro-2H-pyran-4-yl)” part refers to a tetrahydropyran ring, which is a six-membered ring consisting of five carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydropyran ring, an ethyl group, and an azide group. The exact structure would depend on how these groups are connected .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the azide group, which is known to be quite reactive. Azides can participate in various reactions, including reduction to amines, Staudinger reactions, and click chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Azides are generally sensitive to heat and shock, and tetrahydropyrans are typically stable under normal conditions .
Applications De Recherche Scientifique
Synthesis and Characterization
- Novel Co(II) and Cu(II) coordination complexes were constructed from pyrazole-acetamide derivatives, demonstrating the influence of hydrogen bonding on self-assembly processes and showcasing significant antioxidant activity (K. Chkirate et al., 2019).
- Unsaturated carbohydrates were studied, revealing isomerization of allylic 4-azides and subsequent synthesis of 2-acetamido-2-deoxyhexopyranoside derivatives, offering a means of introducing functional groups into carbohydrates (R. Ferrier & N. Vethaviyaser, 1971).
- The synthesis of three new compounds, including N-(5-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-N-(2-acetamidophenyl)acetamide, was reported. These compounds were characterized, and their interactions within Tyrosine-protein kinase JAK2 were investigated (J. Sebhaoui et al., 2020).
Biological Applications
- Pyrazole-imidazole-triazole hybrids were synthesized and evaluated for antimicrobial activity, with some compounds showing significant potency against certain strains, demonstrating the potential for designing new antimicrobial agents (Suman Punia et al., 2021).
Antimicrobial and Insecticidal Activities
- Novel heterocycles incorporating a thiadiazole moiety were synthesized and assessed for insecticidal activity against the cotton leafworm, highlighting the potential of these compounds in agricultural pest management (A. Fadda et al., 2017).
Synthesis of Dyes and Textile Finishing Agents
- New polyfunctionalized dyes and their precursors based on 2-N-acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene systems were synthesized and evaluated for antibacterial and antifungal activities. These compounds showed potential for use in dyeing and textile finishing, with some exhibiting significant antimicrobial activity (H. Shams et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
2-azido-N-ethyl-N-(oxan-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-2-13(9(14)7-11-12-10)8-3-5-15-6-4-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPISNJOVUAWIAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















